![molecular formula C21H18N2OS B2606483 3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207014-35-4](/img/structure/B2606483.png)

3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

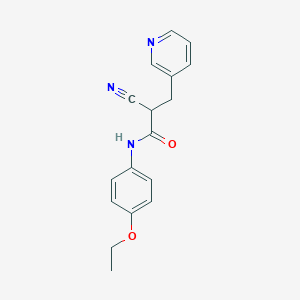

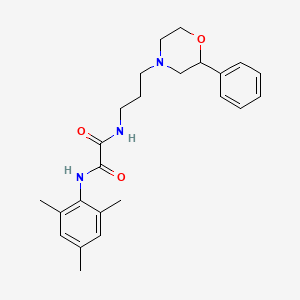

“3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, including “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one”, involves structural modifications of tazemetostat .Molecular Structure Analysis

The molecular structure of “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is derived from thieno[3,2-d]pyrimidin-4-amine . The structure–activity relationship (SAR) of this compound and its derivatives has been studied .Applications De Recherche Scientifique

Cancer Therapy

Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors targeting tubulin for cancer therapy. Guided by the X-ray cocrystal structure of a lead compound, a series of these derivatives demonstrated significant antiproliferative activity against various tumor cell lines. Two analogues showed IC50 values around 1nM and were effective against P-glycoprotein-mediated multidrug resistance (MDR), suggesting their potential in overcoming chemotherapy resistance .

Antitubercular Agents

Compounds within the thieno[3,2-d]pyrimidine class have been synthesized and evaluated for their potential as antitubercular agents. Some demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating their promise in the treatment of tuberculosis. These findings highlight the potential of thienopyrimidinones to be developed further as antitubercular medications .

Inhibition of Tubulin Polymerization

Specific thieno[3,2-d]pyrimidine compounds have been shown to inhibit tubulin polymerization at low concentrations. This action is crucial in the development of cancer therapeutics, as it can lead to G2/M phase arrest and apoptosis in tumor cells, thereby inhibiting their growth and proliferation .

Anti-Migration and Anti-Invasion

In addition to their antiproliferative effects, certain thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell migration and invasion at low concentrations. This property is particularly valuable in preventing metastasis, which is the spread of cancer from one part of the body to another .

Mechanistic Studies

Mechanistic studies involving thieno[3,2-d]pyrimidines have provided insights into their mode of action. For instance, they have been shown to induce G2/M phase arrest and apoptosis in SKOV3 cells, a type of ovarian cancer cell line. Understanding these mechanisms is vital for the design of more effective cancer treatments .

Crystal Structure Elucidation

The X-ray cocrystal structures of thieno[3,2-d]pyrimidine derivatives complexed with tubulin have been elucidated. This structural information is instrumental in guiding the design and optimization of new compounds with improved efficacy and reduced toxicity for cancer therapy .

Colchicine-Binding Site Inhibitors

Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines have been identified as colchicine-binding site inhibitors (CBSIs). These inhibitors can bind to the colchicine site on tubulin, a strategic target for anticancer drugs, offering a new avenue for drug development .

Overcoming Multidrug Resistance

The ability of thieno[3,2-d]pyrimidine derivatives to overcome multidrug resistance is a significant breakthrough. Multidrug resistance is a major challenge in cancer therapy, and compounds that can bypass this resistance mechanism can greatly enhance the effectiveness of treatment regimens .

Orientations Futures

Mécanisme D'action

Target of action

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied as potential antitubercular agents, showing significant antimycobacterial activity against Mycobacterium tuberculosis . Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors .

Biochemical pathways

Ezh2 inhibitors can affect the histone methylation pathways, leading to changes in gene expression .

Result of action

Thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimycobacterial activity, and thieno[3,2-d]pyrimidine derivatives have demonstrated antitumor activity .

Propriétés

IUPAC Name |

7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-7-9-16(10-8-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAPRVFIUMTMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2606403.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2606405.png)

![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)

![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)

![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)

![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)